SPDP-PEG4-Säure

Übersicht

Beschreibung

SPDP-PEG4-acid is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

SPDP-PEG4-Acid is provided by CD Bioparticles for drug delivery . It is a monodispersed linear PEG .Molecular Structure Analysis

The chemical formula of SPDP-PEG4-acid is C19H30N2O7S2 . It has a molecular weight of 462.58 .Chemical Reactions Analysis

SPDP-type reagents have an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a suflhydryl-reactive 2-pyridyldithiol group at the opposite end . Pyridyldithiol reagents produce disulfide-containing linkages that can be cleaved with reducing agents such as dithiothreitol (DTT) .Physical And Chemical Properties Analysis

SPDP-PEG4-acid has a molecular weight of 462.58 . It appears as a liquid and its color ranges from colorless to light yellow . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Protein-Konjugation

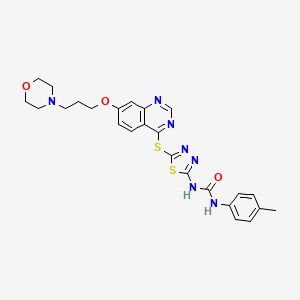

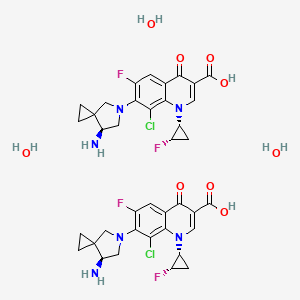

SPDP-PEG4-Säure, auch bekannt als PEG4-SPDP, ist ein multifunktionaler Vernetzer, der für die Protein-Konjugation verwendet wird {svg_1}. Es kann Amin-zu-Amin- oder Amin-zu-Sulfhydryl-Vernetzungen bilden, die eine 4-Einheiten-Polyethylenglykol (PEG)-Gruppe und eine reduzierbare (spaltbare) Disulfidbindung enthalten {svg_2}.

Effiziente Amin-Konjugation

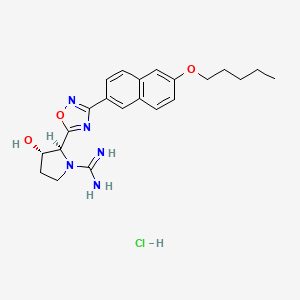

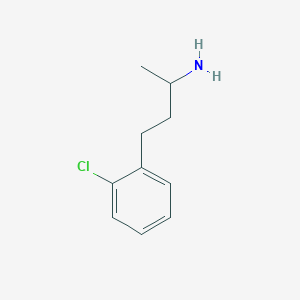

Der NHS-Ester in this compound ermöglicht eine effektive Konjugation an Lysinen, N-Termini von Peptiden und anderen primären Aminen {svg_3}. Dies macht es zu einem wertvollen Werkzeug in der Proteinanalyse und -modifikation.

Reversible Sulfhydryl-Konjugation

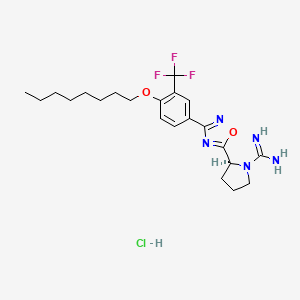

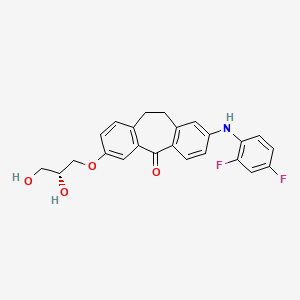

Die Pyridyldithiol-Gruppe in this compound ermöglicht die Disulfid-Verknüpfung mit reduzierten Cysteinen und anderen Sulfhydryl-Gruppen {svg_4}. Dies bietet eine stabile, aber spaltbare Bindung, die bei reversiblen Proteinmodifikationen nützlich ist.

Verbesserte Löslichkeit

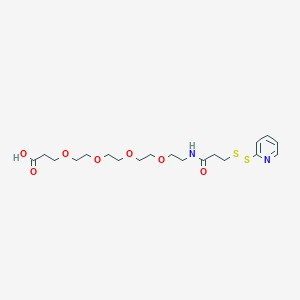

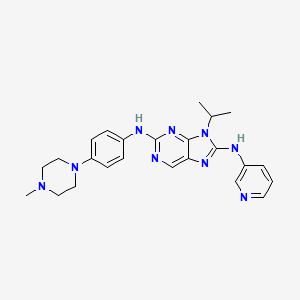

Die 4-Einheiten-Polyethylenglykol (PEG)-Gruppe in this compound verbessert die Löslichkeit des Vernetzers und der verknüpften Proteine {svg_5}. Dies ist besonders vorteilhaft in Anwendungen, bei denen die Löslichkeit ein entscheidender Faktor ist.

Spacerarm

This compound hat einen Spacerarm, der primäre Amine und Sulfhydryl-Ziele in Abständen von bis zu 25,7 Angström verbindet {svg_6}. Dies ermöglicht Flexibilität bei Protein-Konjugations- und Vernetzungsexperimenten.

Vernetzungsexperimente

This compound ist nicht auf proteinbezogene Anwendungen beschränkt. Es kann verwendet werden, um eine Vielzahl von Molekülen mit primären Aminen und Sulfhydryl-Gruppen zu modifizieren oder zu vernetzen {svg_7}. Dies erweitert seinen Einsatz in der wissenschaftlichen Forschung.

Wirkmechanismus

Target of Action

SPDP-PEG4-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are proteins with primary amines and sulfhydryl groups .

Mode of Action

SPDP-PEG4-acid contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other . The NHS ester effectively conjugates to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group forms a disulfide bond with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .

Biochemical Pathways

The SPDP-PEG4-acid linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This system is crucial for regulating the concentration of specific proteins and degrading misfolded proteins.

Pharmacokinetics

The pharmacokinetics of SPDP-PEG4-acid are influenced by its PEGylation. The 4-unit polyethylene glycol (PEG) spacer arm confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound.

Result of Action

The result of SPDP-PEG4-acid action is the formation of a stable but cleavable bond between two proteins . This bond can be cleaved with reducing agents such as dithiothreitol (DTT) . The cleavage of this bond can be used to control the activity of the target protein, allowing for precise control over cellular processes.

Action Environment

The action of SPDP-PEG4-acid is influenced by the pH of the environment. The coupling reaction of the NHS ester with primary amines usually occurs in phosphate, carbonate/bicarbonate, or borate buffers with a pH value of 7 to 8 .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

SPDP-PEG4-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . The SPDP crosslinker in SPDP-PEG4-acid is reactive towards thiol groups, enabling it to interact with enzymes, proteins, and other biomolecules that contain these groups . The nature of these interactions involves the formation of disulfide bonds, which can be cleaved under reducing conditions .

Cellular Effects

SPDP-PEG4-acid influences cell function by enabling the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the intracellular ubiquitin-proteasome system . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific target protein being degraded .

Molecular Mechanism

The molecular mechanism of action of SPDP-PEG4-acid involves its role as a linker in PROTAC molecules . These molecules contain two different ligands connected by a linker like SPDP-PEG4-acid . One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Temporal Effects in Laboratory Settings

The effects of SPDP-PEG4-acid over time in laboratory settings are largely related to its role in PROTACs . The stability and degradation of SPDP-PEG4-acid would be dependent on the conditions of the experiment, particularly the presence of reducing agents that can cleave the disulfide bond . Long-term effects on cellular function would be related to the sustained degradation of the target protein .

Dosage Effects in Animal Models

The effects of SPDP-PEG4-acid at different dosages in animal models have not been specifically reported and would likely depend on the specific PROTAC being studied . It is reasonable to expect that higher dosages would lead to increased degradation of the target protein, up to a certain threshold .

Metabolic Pathways

SPDP-PEG4-acid itself is not directly involved in metabolic pathways . The PROTACs it helps form can influence metabolic pathways by degrading key regulatory proteins .

Transport and Distribution

The transport and distribution of SPDP-PEG4-acid within cells and tissues are facilitated by its membrane permeability . This allows for intracellular crosslinking reactions .

Subcellular Localization

The subcellular localization of SPDP-PEG4-acid is not specifically known and would likely depend on the specific PROTAC being studied . Given its role in protein degradation, it is likely to be found in proximity to the proteasome .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O7S2/c22-17(5-16-29-30-18-3-1-2-6-21-18)20-7-9-26-11-13-28-15-14-27-12-10-25-8-4-19(23)24/h1-3,6H,4-5,7-16H2,(H,20,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDPYTZOKIVWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127165 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

581065-97-6 | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581065-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[13-Oxo-15-(2-pyridinyldithio)-3,6,9-trioxa-12-azapentadec-1-yl]oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)